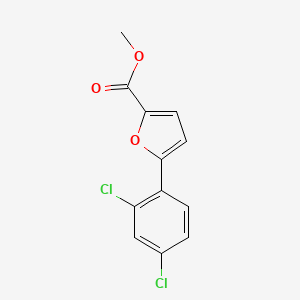

![molecular formula C9H12N2O2 B2561410 ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate CAS No. 67286-70-8](/img/structure/B2561410.png)

ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

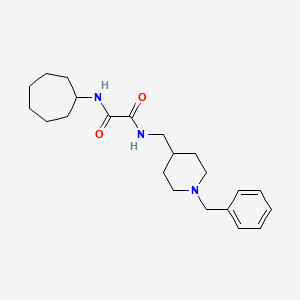

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a chemical compound with the molecular formula C9H12N2O2 . The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, C6H8N2, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives involves several steps. Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo [1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo [1,2-a]imidazoles are highly selectively nitrated to the 2-position .Molecular Structure Analysis

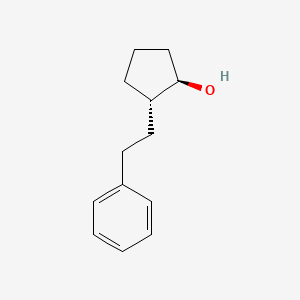

The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .Chemical Reactions Analysis

The chemical reactions involving 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives are complex and varied. For instance, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo [1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 180.2 . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

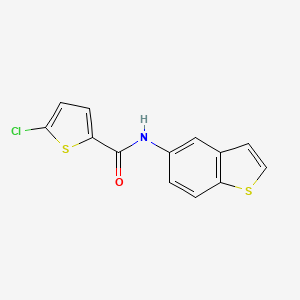

Heterocyclic Chemistry and Sensor Development

Compounds containing heteroatoms, including imidazole derivatives, are significant in organic chemistry for developing optical sensors and biological applications. Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate, by virtue of its structural features, can be linked to the synthesis of such compounds, which are used as recognition units in optical sensors due to their ability to form coordination and hydrogen bonds. This makes them appropriate for sensing probes, demonstrating the compound’s utility beyond pharmaceuticals into materials science and engineering (Jindal & Kaur, 2021).

Antioxidant Capacity Assessment

In the broader context of assessing antioxidant capacity, the role of heterocyclic compounds, including those related to imidazole, is crucial. These compounds participate in reactions crucial for ABTS/PP decolorization assays, highlighting their importance in evaluating the antioxidant potential in various substances. This showcases the compound’s relevance in methodologies applied in food science and pharmacology to assess health-related properties of natural and synthetic antioxidants (Ilyasov et al., 2020).

Medicinal Chemistry Innovations

This compound is structurally related to imidazole scaffolds, which are pivotal in the design of kinase inhibitors and other therapeutic agents. The compound's relevance can be seen in the exploration of imidazo[1,2-b]pyridazine derivatives, indicating its potential as a precursor or inspiration in developing new drugs with enhanced pharmacokinetic profiles (Garrido et al., 2021).

Organophosphorus Chemistry

In the field of organophosphorus chemistry, imidazole derivatives, including those structurally related to this compound, play a significant role. They are used to study the stereochemical structure of organophosphorus azoles, revealing the compound’s utility in developing novel materials with potential applications in catalysis, materials science, and molecular recognition (Larina, 2023).

Plant Defense Mechanisms

Research into plant defense mechanisms against pathogens has highlighted the role of proline and pyrroline-5-carboxylate metabolism, into which this compound could theoretically integrate. This area of study underscores the compound’s potential relevance in agricultural science, particularly in engineering crop resilience and understanding plant-pathogen interactions (Qamar et al., 2015).

Safety and Hazards

Future Directions

The future directions for the research and application of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives are promising. They have emerged as a promising area in material science because of their tunable properties, allowing them to be used in a wide range of applications such as carbon dioxide capture, fuel cells, nanoparticle stabilization, and many more .

Mechanism of Action

Mode of Action

It is suggested that the compound might interact with its targets, leading to changes in cellular processes

Biochemical Pathways

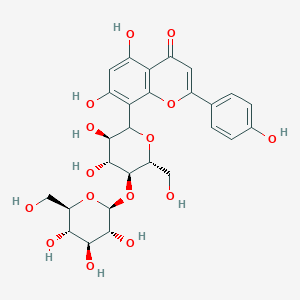

The compound is part of the pyrrolopyrazine family, which has been associated with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .

Result of Action

Given the potential biological activities associated with the pyrrolopyrazine family, it is plausible that this compound could have significant effects at the molecular and cellular levels

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action

Biochemical Analysis

Biochemical Properties

It is known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .

Cellular Effects

Preliminary studies suggest that it may have anti-necroptotic activity in both human and mouse cellular assays .

Molecular Mechanism

It is known that the compound exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) .

Temporal Effects in Laboratory Settings

It is known that the compound has a storage temperature of 2-8°C and is stable when sealed in dry conditions .

Properties

IUPAC Name |

ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-6-11-5-3-4-8(11)10-7/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHHCFKOGRVRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2CCCC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2561328.png)

![2-Cyclopropyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2561329.png)

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2561339.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561340.png)

![(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2561347.png)